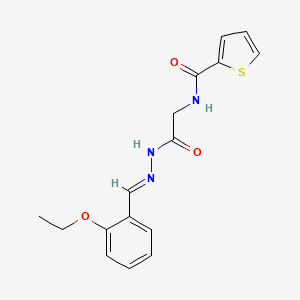
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide
説明
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide represents a novel class of thiophene carboxamide derivatives that have garnered attention for their potential biological activities, particularly in anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies associated with this compound.
Synthesis of the Compound
The synthesis of thiophene carboxamide derivatives typically involves the condensation of thiophene-2-carboxylic acid with hydrazine derivatives, followed by modification with various aryl groups. The specific structure of the target compound suggests that it may be synthesized through a multi-step reaction involving:
- Formation of the thiophene core.
- Introduction of the ethoxybenzylidene hydrazine moiety.
- Final acylation to yield the carboxamide functional group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including compounds structurally related to our target compound. Notably:
- Compound Activity : Compounds such as 2b and 2e , which share structural similarities with our target compound, demonstrated significant cytotoxicity against Hep3B liver cancer cells with IC50 values of 5.46 µM and 12.58 µM, respectively . These compounds exhibited a mechanism involving disruption of tubulin polymerization, akin to established chemotherapeutic agents like Combretastatin A-4 (CA-4).
- Mechanism of Action : The interaction profile revealed that these compounds bind effectively within the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . This binding is facilitated by the high aromaticity and electron density of the thiophene ring, which enhances its interaction with cellular targets.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiophene ring and the hydrazine moiety significantly influence biological activity:
- Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring can enhance anticancer activity, as seen in various thiazole derivatives where substitutions led to improved IC50 values against cancer cell lines .
- Hydrophobic Interactions : The efficacy of these compounds is often attributed to their ability to engage in hydrophobic interactions and hydrogen bonding with target proteins, which is crucial for their anticancer properties .
Case Studies
- Thiophene Carboxamides in Cancer Research : One study investigated a series of thiophene carboxamide derivatives, demonstrating that structural variations led to differing levels of cytotoxicity against various cancer cell lines. Notably, a compound with a similar scaffold induced apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .
- Comparative Analysis with Known Drugs : In comparative studies, certain thiophene derivatives have shown comparable or superior activity against resistant cancer cell lines when juxtaposed with traditional chemotherapeutics like doxorubicin and cisplatin . This positions them as promising candidates for further development.
Data Table: Summary of Biological Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin polymerization inhibition |
| 2e | Hep3B | 12.58 | Tubulin polymerization inhibition |
| Thiophene Carboxamide | K562 (CML) | 2.5 | Apoptosis via mitochondrial pathway |
特性
IUPAC Name |
N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-22-13-7-4-3-6-12(13)10-18-19-15(20)11-17-16(21)14-8-5-9-23-14/h3-10H,2,11H2,1H3,(H,17,21)(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTDEORGMYHIQK-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330585 | |
| Record name | N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391886-21-8 | |
| Record name | N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















